molecular formula C13H17NO3S B12753549 N-Acetyl-S-(2-phenylethyl)-L-cysteine CAS No. 14510-11-3

N-Acetyl-S-(2-phenylethyl)-L-cysteine

Cat. No.: B12753549
CAS No.: 14510-11-3
M. Wt: 267.35 g/mol
InChI Key: MLNGHQSNNCRFOE-LBPRGKRZSA-N
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Description

N-Acetyl-S-(2-phenylethyl)-L-cysteine is a mercapturic acid derivative formed via the conjugation of glutathione (GSH) with reactive electrophiles, followed by enzymatic processing (hydrolysis and N-acetylation). Mercapturic acids are critical biomarkers for assessing exposure to volatile organic compounds (VOCs) and xenobiotics, as they represent detoxification pathways in hepatic and renal systems . For instance, analogous compounds like N-acetyl-S-(phenyl)-L-cysteine (SPMA, a benzene metabolite) and N-acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine (PHEMA, a styrene metabolite) share similar biosynthetic routes and analytical detection methods .

Properties

CAS No.

14510-11-3

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-phenylethylsulfanyl)propanoic acid

InChI

InChI=1S/C13H17NO3S/c1-10(15)14-12(13(16)17)9-18-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,14,15)(H,16,17)/t12-/m0/s1

InChI Key

MLNGHQSNNCRFOE-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)NC(CSCCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-phenylethyl)-L-cysteine typically involves the reaction of N-acetylcysteine with a phenylethyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of N-acetylcysteine attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-phenylethyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.

    Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol groups.

    Substitution: Derivatives with different functional groups replacing the acetyl group.

Scientific Research Applications

N-Acetyl-S-(2-phenylethyl)-L-cysteine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and its role in cellular protection.

    Medicine: Investigated for its potential therapeutic effects, including its ability to modulate oxidative stress and inflammation.

    Industry: Used in the formulation of various products, including pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-phenylethyl)-L-cysteine involves its ability to modulate oxidative stress and inflammation. It acts as an antioxidant by scavenging free radicals and reactive oxygen species. Additionally, it may influence various molecular targets and pathways, including the regulation of glutathione levels and the modulation of signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) increase molecular polarity and boiling points .

Metabolic Pathways and Parent Compounds

The table links mercapturic acids to their parent VOCs and metabolic contexts:

Mercapturic Acid Parent Compound Metabolic Pathway Urinary Excretion Rate Biological Role Source
This compound Styrene (hypothetical) GSH conjugation → hydrolysis → acetylation Not quantified Detoxification biomarker (inferred)
N-Acetyl-S-(phenyl)-L-cysteine (SPMA) Benzene Direct conjugation with benzene oxide 2–10× higher in exposed workers Carcinogen exposure biomarker
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) Acrylonitrile Cyanoethylation of GSH Elevated in smokers Neurotoxicity indicator
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) 1,3-Butadiene Epoxide intermediate conjugation Age-dependent (↑ in >55 y/o) Genotoxicity assessment

Key Observations :

  • Exposure Biomarkers : SPMA and CEMA are validated biomarkers for occupational benzene and acrylonitrile exposure, respectively .
  • Demographic Variability : DHBMA levels correlate with age, suggesting cumulative exposure effects .

Association with Health Outcomes

  • Lipid Metabolism : N-Acetyl-S-(benzyl)-L-cysteine (BMA) and mandelic acid (MA) are positively associated with elevated triglycerides (TG) and total cholesterol (TC) in NHANES studies (β = 7.01 mg/dL TC increase per ln-unit MA, p < 0.05) .

Pharmacokinetic Behavior

  • Linear Excretion : N-Acetyl-S-(4-nitrophenyl)-L-cysteine exhibits dose-proportional urinary excretion in rats, validating its use as a biomarker for p-chloronitrobenzene exposure .
  • Species-Specific Metabolism : Rat models show 66% urinary recovery of p-CNB metabolites, highlighting interspecies metabolic differences .

Research Findings and Implications

  • Analytical Detection : Mercapturic acids are quantified via HPLC-MS/MS or NMR, with detection limits (LLOD) as low as 0.1 ng/mL for SPMA .
  • Therapeutic Potential: NAC derivatives modulate oxidative stress pathways, though efficacy varies by substituent (e.g., NAC’s antioxidant action vs. pro-apoptotic effects in leukemic cells) .

Biological Activity

N-Acetyl-S-(2-phenylethyl)-L-cysteine (often abbreviated as PEITC-NAC) is a derivative of L-cysteine, an amino acid that plays a crucial role in the synthesis of glutathione, an important antioxidant in the body. This compound has garnered attention for its potential biological activities, particularly in the context of cancer prevention and its antioxidant properties.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Its mechanism primarily involves the enhancement of intracellular glutathione levels, which is vital for neutralizing reactive oxygen species (ROS). This capacity to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .

Chemopreventive Effects

Research has demonstrated that PEITC-NAC possesses chemopreventive properties, particularly against tobacco carcinogen-induced lung adenocarcinoma. In studies involving A/J mice, PEITC-NAC was shown to inhibit lung tumorigenesis induced by carcinogens such as N-nitrosamine (NNK) and benzo[a]pyrene (BaP). The compound was administered in various dietary concentrations, revealing a dose-dependent inhibition of tumor development .

Experimental Findings

  • Study Design : Mice were divided into groups receiving different treatments, including PEITC-NAC combined with myo-inositol (MI), which also has chemopreventive properties.
  • Results : The combination significantly reduced tumor incidence compared to controls. Notably, PEITC-NAC was effective when administered after the initiation of carcinogen treatment, highlighting its potential as a therapeutic agent even post-exposure .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the nuclear factor kappa B (NF-κB) pathway. This action further supports its role in mitigating inflammation-related diseases .

Case Studies and Clinical Relevance

Several studies have explored the clinical implications of NAC derivatives, including PEITC-NAC. For instance:

  • Acute Liver Failure : In patients with acute liver failure unrelated to acetaminophen overdose, NAC administration improved transplant-free survival rates. This effect is attributed to NAC's regulation of inflammatory cytokines during hepatic encephalopathy .
  • Oxidative Stress Disorders : The antioxidant properties of NAC derivatives have been leveraged in treating conditions associated with oxidative stress, such as chronic obstructive pulmonary disease (COPD) and certain neurodegenerative disorders .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantIncreases glutathione levels; scavenges ROS
ChemopreventionInhibits lung tumorigenesis from carcinogens
Anti-inflammatoryReduces TNF-α and IL-6; inhibits NF-κB
Clinical applicationImproves outcomes in liver failure; oxidative stress disorders

Q & A

Q. Table 1: Representative Yields of Analogous Compounds

CompoundYield (%)Purity (%)Reference
tert-Butyl N-benzoyl-S-methyl-L-cysteinate6199
Methyl N-(4-fluorobenzoyl)-S-methyl-L-cysteinate7998

Basic: Which analytical methods are validated for quantifying this compound in biological samples?

Methodological Answer:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution MS (LC-HRMS) is the gold standard. Key steps include:

  • Sample Preparation: Solid-phase extraction (SPE) to remove urinary matrix interferences .
  • Method Validation:
    • Linearity: Calibration curves spanning 0.5–200 µg/L.
    • Precision: Intra-day CV <10%.
    • Sensitivity: LLODs as low as 0.5 µg/L for similar mercapturates (e.g., N-acetyl-S-(benzyl)-L-cysteine) .

Q. Table 2: LLODs for Selected Mercapturates

MetaboliteLLOD (µg/L)MethodReference
N-Acetyl-S-(2-carboxyethyl)-L-cysteine6.96LC-MS/MS
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine13.0LC-HRMS

Advanced: How can regioisomeric mixtures generated during synthesis be resolved and characterized?

Methodological Answer:
Epoxide-derived cysteine adducts often form regioisomers (e.g., N-acetyl-S-[1-aryl-2-hydroxyethyl] vs. N-acetyl-S-[2-aryl-2-hydroxyethyl]-L-cysteine). Resolution strategies include:

  • Chromatographic Separation: Use reversed-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/0.1% formic acid) .
  • Structural Confirmation:
    • NMR: Assign regioisomers using ¹H/¹³C chemical shifts (e.g., hydroxyethyl proton splitting patterns).
    • HRMS: Confirm molecular formulas with <2 ppm mass error .

Advanced: What transport mechanisms govern the renal excretion of this compound metabolites?

Methodological Answer:
Mercapturates are actively transported via organic anion transporters (OATs) in renal proximal tubules. Experimental approaches include:

  • Vesicular Transport Assays: Isolate renal membrane vesicles and measure ATP-dependent uptake of radiolabeled metabolites (e.g., N-acetyl-S-(dichlorovinyl)-L-cysteine) .
  • Inhibitor Studies: Use probenecid (OAT inhibitor) to confirm transporter involvement .

Key Finding:

  • N-Acetyl-S-(2,2-dichlorovinyl)-L-cysteine uptake is pH-dependent and inhibited by glutarate, implicating OAT1/OAT3 .

Advanced: How should researchers address discrepancies in metabolite concentration data across exposure cohorts?

Methodological Answer:
Contradictions (e.g., higher CMEMA in vapers vs. smokers) require:

  • Method Harmonization:
    • Normalize to creatinine to account for urine dilution .
    • Validate assays against NIST-certified standards (e.g., DHBMA, 3HPMA) .
  • Population Stratification:
    • Adjust for confounders (e.g., age, diet) using multivariate regression .
    • Conduct longitudinal studies to assess temporal variability .

Q. Table 3: Biomarker Variability in Smokers vs. Vapers

MetaboliteSmokers (µg/g creatinine)Vapers (µg/g creatinine)Reference
CEMA15.2 ± 3.1Not detected
CMEMA8.5 ± 1.722.4 ± 4.9

Advanced: What computational tools aid in predicting the metabolic pathways of this compound?

Methodological Answer:

  • In Silico Metabolism Prediction:
    • Use software like Meteor (Lhasa Limited) to simulate phase I/II transformations (e.g., hydroxylation, glucuronidation).
    • Validate predictions with in vitro hepatocyte assays .
  • Isotope-Labeling Studies:
    • Synthesize deuterated analogs (e.g., N-acetyl-S-(2-phenylethyl-d₅)-L-cysteine) to track metabolic fate via MS .

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